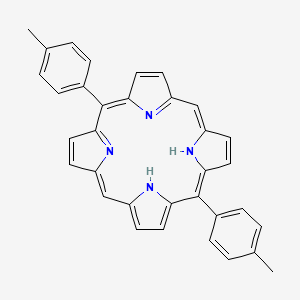

5,15-Di-p-tolylporphyrin

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H26N4 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

5,15-bis(4-methylphenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C34H26N4/c1-21-3-7-23(8-4-21)33-29-15-11-25(35-29)19-27-13-17-31(37-27)34(24-9-5-22(2)6-10-24)32-18-14-28(38-32)20-26-12-16-30(33)36-26/h3-20,35-36H,1-2H3 |

InChI Key |

MTFSTODEQAFUJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)C)C=C4)N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,15-Di-p-tolylporphyrin from Pyrrole and p-Tolualdehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,15-di-p-tolylporphyrin, a meso-substituted porphyrin with significant potential in various scientific and therapeutic applications. The synthesis is a multi-step process beginning with the formation of a dipyrromethane precursor followed by a condensation reaction to yield the final porphyrin macrocycle. This document details the underlying chemical principles, provides validated experimental protocols, and presents key characterization data.

Introduction

Porphyrins and their derivatives are a class of intensely colored, aromatic macrocyclic compounds that play crucial roles in biological systems, most notably as the core of heme in hemoglobin and chlorophyll in plants. Their unique photophysical properties, ability to chelate various metal ions, and rich chemical reactivity make them attractive scaffolds for a wide range of applications, including photodynamic therapy (PDT), catalysis, and materials science.

This compound is a synthetic porphyrin characterized by the presence of two p-tolyl substituents at the meso positions of the porphyrin ring. This specific substitution pattern provides a balance of stability and functionality, making it a valuable platform for further chemical modification and study. The synthesis of this and similar A2B2-type porphyrins is typically achieved through a convergent strategy, most notably the Lindsey synthesis, which involves the acid-catalyzed condensation of a dipyrromethane with an aldehyde or its equivalent.

This guide will focus on the two key stages of the synthesis:

-

Step 1: Synthesis of the Precursor, 5-(4-methylphenyl)dipyrromethane. This critical intermediate is formed by the acid-catalyzed reaction of excess pyrrole with p-tolualdehyde.

-

Step 2: Synthesis of this compound. The dipyrromethane precursor undergoes a [2+2] condensation, followed by oxidation, to form the final porphyrin macrocycle.

Synthetic Pathway and Mechanism

The synthesis of this compound from pyrrole and p-tolualdehyde follows a logical progression from simple precursors to the complex macrocycle. The overall process can be visualized as a two-stage approach, each with its own mechanistic considerations.

Stage 1: Formation of 5-(4-methylphenyl)dipyrromethane

The first stage involves the synthesis of the key building block, 5-(4-methylphenyl)dipyrromethane. This reaction is an acid-catalyzed electrophilic substitution of pyrrole with p-tolualdehyde. The large excess of pyrrole serves as both a reactant and the solvent, which helps to minimize the formation of higher oligomers.

Stage 2: Formation of this compound

The second stage is the formation of the porphyrin macrocycle. While a direct condensation of 5-(4-methylphenyl)dipyrromethane with p-tolualdehyde is possible, a more controlled and higher-yielding approach often utilizes a one-carbon equivalent, such as trimethyl orthoformate, in an acid-catalyzed reaction. This is followed by an in-situ oxidation step to aromatize the porphyrinogen intermediate to the stable porphyrin. This method is a variation of the Lindsey synthesis for A2-type porphyrins.

Experimental Protocols

The following protocols are based on established and validated procedures for the synthesis of dipyrromethanes and porphyrins.

Synthesis of 5-(4-methylphenyl)dipyrromethane

This procedure is adapted from a refined synthesis of 5-substituted dipyrromethanes.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyrrole (freshly distilled) | 67.09 | 50.0 mL | 0.720 |

| p-Tolualdehyde | 120.15 | 3.46 g | 0.0288 |

| Trifluoroacetic Acid (TFA) | 114.02 | 0.22 mL | 0.0029 |

| Triethylamine | 101.19 | 1.0 mL | - |

| Toluene | - | 200 mL | - |

| Brine (saturated NaCl solution) | - | 300 mL | - |

| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Hexanes | - | As needed | - |

| Ethanol | - | As needed | - |

| Water | - | As needed | - |

Procedure:

-

To a dry 250-mL round-bottomed flask, add pyrrole (50.0 mL, 0.720 mol) and p-tolualdehyde (3.46 g, 0.0288 mol).

-

Degas the solution with a stream of argon for 5 minutes.

-

Add trifluoroacetic acid (0.22 mL, 0.0029 mol) to the stirred solution.

-

Stir the reaction mixture under argon at room temperature for 1 hour.

-

Quench the reaction by adding triethylamine (1.0 mL).

-

Add toluene (200 mL) and wash the organic phase with brine (2 x 150 mL).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to yield a dark oil.

-

Purify the crude product by bulb-to-bulb distillation at 180 °C (0.1 mmHg).

-

Further purify the resulting solid by crystallization from ethyl acetate/hexanes, followed by recrystallization from ethanol/water (4:1) to afford colorless crystals.

Expected Yield: 2.22 g (33%)

Synthesis of this compound

This protocol is adapted from the synthesis of 5,15-diphenylporphyrin and is expected to provide the target molecule in good yield.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-(4-methylphenyl)dipyrromethane | 222.30 | 2.22 g | 0.01 |

| Dichloromethane (dry) | 84.93 | 1 L | - |

| Trimethyl Orthoformate | 106.12 | 1.1 mL | 0.01 |

| Trichloroacetic Acid (TCA) | 163.38 | 0.9 g | 0.0055 |

| Pyridine | 79.10 | 1.6 mL | - |

| Silica Gel (230-400 mesh) | - | As needed | - |

| Hexane | - | As needed | - |

| Methanol | - | As needed | - |

Procedure:

-

In a 2-L three-necked round-bottomed flask equipped with a stir bar, dissolve 5-(4-methylphenyl)dipyrromethane (2.22 g, 0.01 mol) in dry dichloromethane (1 L).

-

Add trimethyl orthoformate (1.1 mL, 0.01 mol) in one portion.

-

Wrap the flask in aluminum foil to protect it from light.

-

While stirring, add a solution of trichloroacetic acid (0.9 g, 0.0055 mol) in dichloromethane (23 mL) dropwise over 15 minutes.

-

Stir the resulting solution in the dark for 4 hours.

-

Quench the reaction by adding pyridine (1.6 mL) in one portion and continue stirring for 17 hours, still protected from light.

-

Bubble air through the solution for 10 minutes, then stir for 4 hours open to the air and light.

-

Remove the solvent by rotary evaporation.

-

Dissolve the solid residue in dichloromethane and adsorb it onto a small amount of silica gel.

-

Purify the product by column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane.

-

Collect the purple fractions, combine them, and remove the solvent under reduced pressure.

-

Triturate the residue with methanol to obtain the purified this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Synthesis of 5-(4-methylphenyl)dipyrromethane

| Parameter | Value | Reference |

| Yield | 33% | [1] |

| Melting Point | 114 °C | [1] |

| ¹H NMR (CDCl₃, δ ppm) | [1] | |

| 2.33 (s, 3H, -CH₃) | ||

| 5.44 (s, 1H, meso-H) | ||

| 5.90 (m, 2H, pyrrole-H) | ||

| 6.15 (q, 2H, pyrrole-H) | ||

| 6.68 (m, 2H, pyrrole-H) | ||

| 7.09 (d, 2H, tolyl-H) | ||

| 7.14 (d, 2H, tolyl-H) | ||

| 7.92 (br s, 2H, NH) |

Table 2: Synthesis of this compound (Anticipated Data)

| Parameter | Anticipated Value | Reference/Note |

| Yield | 15-25% | Based on similar syntheses[2] |

| UV-Vis (CH₂Cl₂, λmax nm) | ||

| Soret (B) Band | ~410-420 | Typical for diarylporphyrins |

| Q-Bands | ~515, 550, 590, 645 | Typical for diarylporphyrins |

| ¹H NMR (CDCl₃, δ ppm) | ||

| -2.8 to -3.0 (br s, 2H, NH) | Characteristic upfield shift | |

| 2.7 (s, 6H, -CH₃) | ||

| 7.5-7.6 (d, 4H, tolyl-H) | ||

| 8.1-8.2 (d, 4H, tolyl-H) | ||

| 8.8-9.0 (d, 4H, β-pyrrolic-H) | ||

| 9.3-9.4 (d, 4H, β-pyrrolic-H) | ||

| 10.2 (s, 2H, meso-H) |

Note: The anticipated data for this compound is based on typical values for similar porphyrin structures and should be confirmed by experimental analysis.

Conclusion

The synthesis of this compound from pyrrole and p-tolualdehyde is a well-established and reproducible process for researchers in the fields of chemistry, materials science, and drug development. The two-stage approach, involving the initial formation of a dipyrromethane precursor followed by a Lindsey-type condensation, offers a reliable route to this valuable porphyrin scaffold. The detailed protocols and compiled data in this guide provide a solid foundation for the successful synthesis and characterization of this compound, enabling its further exploration in a multitude of applications. Careful execution of the experimental procedures and purification techniques is paramount to achieving high purity and good yields.

References

An In-depth Technical Guide to the Core Properties of 5,15-Di-p-tolylporphyrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,15-Di-p-tolylporphyrin is a synthetic porphyrin, a class of aromatic macrocyclic compounds characterized by a highly conjugated system of four pyrrole rings linked by methine bridges. The strategic placement of two para-tolyl groups at the meso positions (5 and 15) of the porphyrin core imparts specific steric and electronic properties, influencing its solubility, aggregation behavior, and photophysical characteristics. This guide provides a comprehensive overview of the fundamental properties of this compound, presenting key data in a structured format, detailing relevant experimental protocols, and visualizing essential concepts. This information is intended to serve as a valuable resource for researchers in materials science, medicinal chemistry, and drug development exploring the applications of this versatile molecule.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its identification, handling, and application in various experimental settings.

| Property | Value |

| IUPAC Name | 5,15-Bis(4-methylphenyl)porphyrin |

| Synonyms | This compound |

| CAS Number | 128374-05-0 |

| Chemical Formula | C₃₄H₂₆N₄ |

| Molecular Weight | 490.60 g/mol |

| Appearance | Purple solid |

| Purity | Typically ≥98% |

| Melting Point | >300 °C |

| Solubility | Organo-soluble |

Spectroscopic Properties

The electronic absorption and emission properties of porphyrins are central to their applications in photodynamic therapy, sensing, and catalysis. This compound exhibits the characteristic intense Soret band and weaker Q-bands in the visible region of the electromagnetic spectrum.

UV-Vis Absorption Spectroscopy

Table of UV-Vis Absorption Data (in Dichloromethane)

| Band | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Soret | ~410 | Data not available |

| Q(IV) | ~510 | Data not available |

| Q(III) | ~545 | Data not available |

| Q(II) | ~585 | Data not available |

| Q(I) | ~645 | Data not available |

Note: The provided wavelengths are based on the absorption and emission spectra available from PorphyChem and should be considered approximate.[2] Molar extinction coefficients require experimental determination.

Fluorescence Spectroscopy

Upon excitation, this compound exhibits characteristic fluorescence emission. The emission spectrum is typically a mirror image of the Q-band absorption spectrum.

Table of Fluorescence Emission Data (in Dichloromethane)

| Property | Value |

| Emission Maxima (λem, nm) | ~647, ~715 |

| Fluorescence Quantum Yield (Φf) | Data not available |

Note: The provided emission maxima are based on the absorption and emission spectra available from PorphyChem.[2] The fluorescence quantum yield has not been reported and would require experimental determination. For comparison, the fluorescence quantum yield of the related 5,10,15,20-tetraphenylporphyrin (TPP) is approximately 0.11 in toluene.

Electrochemical Properties

Table of Expected Redox Potentials

| Process | Potential (V vs. Fc⁺/Fc) |

| First Ring Oxidation | Data not available |

| Second Ring Oxidation | Data not available |

| First Ring Reduction | Data not available |

| Second Ring Reduction | Data not available |

Note: The redox potentials are highly solvent and electrolyte dependent and require experimental determination by techniques such as cyclic voltammetry.

Experimental Protocols

Synthesis of this compound (Lindsey Synthesis)

The Lindsey synthesis is a widely used method for the preparation of meso-substituted porphyrins under mild conditions.[3][4][5][6] The following is a representative protocol adapted from the synthesis of the analogous 5,15-diphenylporphyrin.[7]

Reaction Scheme:

References

- 1. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 4. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Synthetic routes to meso-patterned porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

5,15-Di-p-tolylporphyrin CAS number and molecular weight

This guide provides essential technical information for researchers, scientists, and drug development professionals working with 5,15-Di-p-tolylporphyrin. It covers key physicochemical data, a detailed experimental protocol for its synthesis, and a logical workflow diagram.

Core Physicochemical Data

This compound, also known as 5,15-Bis(4-methylphenyl)porphine, is a synthetic porphyrin derivative widely used in materials science and medicinal chemistry.[1] Its structural features, including the two para-tolyl groups, enhance its solubility and stability, making it a valuable precursor for more complex molecular architectures.[1]

The fundamental quantitative data for this compound are summarized in the table below.

| Parameter | Value | References |

| CAS Number | 128374-05-0 | [1][2][3][4][5] |

| Molecular Formula | C₃₄H₂₆N₄ | [1][2][3] |

| Molecular Weight | 490.60 g/mol | [1][2][3][5] |

| Appearance | Purple solid | [1][5] |

| Purity | ≥ 98% | [1][2] |

| Melting Point | > 200 °C | [1] |

| Solubility | Organo-soluble | [5] |

Experimental Protocol: Synthesis of this compound

The synthesis of 5,15-diarylporphyrins is commonly achieved through an acid-catalyzed condensation reaction, often referred to as the Lindsey synthesis. This procedure involves the reaction of a dipyrromethane with an aldehyde. A reliable method for synthesizing this compound involves the condensation of pyrrole and p-tolualdehyde, followed by in-situ oxidation.

Methodology: Acid-Catalyzed Condensation

This protocol is adapted from established methods for the synthesis of meso-substituted porphyrins.

Materials:

-

Pyrrole (freshly distilled)

-

p-Tolualdehyde

-

Dichloromethane (CH₂Cl₂, dry)

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·Et₂O)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere (Argon or Nitrogen) setup

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add freshly distilled pyrrole and p-tolualdehyde to dry dichloromethane (CH₂Cl₂). The solution should be deoxygenated by bubbling with argon or nitrogen for at least 15-20 minutes.

-

Acid-Catalyzed Condensation: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is added to the solution.[6] The reaction mixture is stirred at room temperature in the dark. The progress of the condensation to form the porphyrinogen (a colorless intermediate) is monitored by thin-layer chromatography (TLC). This step typically takes several hours.

-

Oxidation: Once the condensation is deemed complete, an oxidizing agent is introduced to convert the porphyrinogen to the highly conjugated, colored porphyrin. A solution of DDQ in toluene or CH₂Cl₂ is slowly added to the reaction mixture.[6] The solution will typically turn a deep purple or reddish-purple color. The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete oxidation.

-

Quenching and Neutralization: The reaction is quenched by the addition of a base, such as triethylamine, to neutralize the acid catalyst.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. This is then loaded onto a silica gel column. The column is eluted with a solvent system such as dichloromethane/hexane to separate the desired this compound from byproducts and unreacted starting materials.

-

Isolation and Characterization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting purple solid is dried under vacuum. The final product is typically characterized by NMR spectroscopy, UV-Vis absorption spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound via the Lindsey condensation method.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Crystal Structure of 5,15-Di-p-tolylporphyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 5,15-Di-p-tolylporphyrin. While a definitive crystal structure for this specific porphyrin is not publicly available, this document leverages data from closely related analogs and established synthetic methodologies to offer valuable insights for research and development.

Introduction

This compound is a synthetic porphyrin belonging to the trans-A₂B₂ class of tetrapyrrolic macrocycles. These molecules are of significant interest in various scientific fields, including materials science, catalysis, and medicine, particularly in photodynamic therapy (PDT)[1]. The strategic placement of the p-tolyl groups at the meso positions influences the molecule's electronic properties, solubility, and potential for forming ordered supramolecular assemblies. Understanding the structural characteristics of this porphyrin is crucial for designing novel applications.

Synthesis

The synthesis of this compound is typically achieved through the Lindsey condensation method, a cornerstone of synthetic porphyrin chemistry[2]. This acid-catalyzed reaction involves the condensation of a dipyrromethane with an aldehyde. For 5,15-diarylporphyrins, two common strategies are employed: the [2+2] condensation of a 5-aryldipyrromethane with formaldehyde or the condensation of dipyrromethane with an aromatic aldehyde.

A plausible and efficient route for the synthesis of this compound involves the acid-catalyzed condensation of dipyrromethane with p-tolualdehyde.

The following protocol is a generalized procedure based on the established Lindsey synthesis for trans-A₂B₂ porphyrins.

-

Reaction Setup: A solution of dipyrromethane and p-tolualdehyde (in a 1:1 molar ratio) is prepared in a dry, inert solvent such as dichloromethane (CH₂Cl₂).

-

Acid Catalysis: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), is added to the solution to initiate the condensation reaction. The reaction is typically carried out at room temperature under an inert atmosphere.

-

Oxidation: After the condensation is complete (monitored by techniques like thin-layer chromatography), an oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to oxidize the porphyrinogen intermediate to the fully aromatic porphyrin.

-

Purification: The crude porphyrin is purified by column chromatography on silica gel or alumina to yield the desired this compound as a purple solid.

Structural Characterization

In the absence of a specific crystal structure for this compound, we present the crystallographic data for a closely related analog, 5,15-Bis(4-pentyloxyphenyl)porphyrin , which features long alkoxy chains instead of methyl groups on the phenyl rings[3]. This data provides a valuable reference for the expected molecular geometry and packing of a trans-A₂B₂ porphyrin with bulky para-substituents.

| Parameter | Value |

| Chemical Formula | C₄₂H₄₂N₄O₂ |

| Molecular Weight | 634.80 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 9.5222 (6) |

| b (Å) | 9.5799 (6) |

| c (Å) | 10.2195 (6) |

| α (°) | 67.777 (1) |

| β (°) | 88.063 (1) |

| γ (°) | 72.464 (1) |

| Volume (ų) | 819.49 (9) |

| Z | 1 |

| Temperature (K) | 90 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data obtained from Senge et al. for 5,15-Bis(4-pentyloxyphenyl)porphyrin[3].

The crystal structure of this analog reveals a nearly planar porphyrin macrocycle[3]. The two phenyl groups are situated on opposite sides of the porphyrin plane. This trans arrangement minimizes steric hindrance and influences the overall molecular packing in the solid state.

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

3.2.1. UV-Visible Spectroscopy

Porphyrins exhibit characteristic and intense absorption bands in the UV-visible region. The spectrum is dominated by an intense Soret band near 400-420 nm and several weaker Q-bands between 500 and 700 nm[4][5]. For a free-base trans-A₂B₂ porphyrin like this compound, four distinct Q-bands are expected due to the D₂h symmetry of the molecule[4].

Expected UV-Vis Data for this compound in CH₂Cl₂:

| Band | Wavelength (nm) |

| Soret | ~418 |

| Q-band I | ~515 |

| Q-band II | ~550 |

| Q-band III | ~590 |

| Q-band IV | ~645 |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of porphyrins. The aromatic nature of the porphyrin ring gives rise to a characteristic chemical shift pattern.

Expected ¹H NMR Data for this compound in CDCl₃:

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| β-Pyrrolic (8H) | ~8.8 | Doublet |

| ortho-Tolyl (4H) | ~7.9 | Doublet |

| meta-Tolyl (4H) | ~7.5 | Doublet |

| Tolyl-CH₃ (6H) | ~2.7 | Singlet |

| NH (2H) | ~ -2.8 | Broad Singlet |

| Meso (2H) | ~10.2 | Singlet |

The upfield shift of the inner NH protons is a hallmark of the porphyrin ring current. The meso protons at the 10 and 20 positions are highly deshielded and appear far downfield.

Logical Relationships in Characterization

The characterization of this compound follows a logical workflow, starting from synthesis and moving through purification and comprehensive spectroscopic analysis to confirm the final structure.

Conclusion

While a definitive single-crystal X-ray structure of this compound remains to be reported in publicly accessible databases, a comprehensive structural understanding can be inferred from the well-established synthetic routes and detailed spectroscopic characterization of this and closely related porphyrins. The Lindsey condensation provides a reliable method for its synthesis, and techniques such as UV-Vis and NMR spectroscopy offer robust confirmation of its molecular structure. The crystallographic data of analogous trans-A₂B₂ porphyrins serve as a valuable guide to its expected solid-state conformation. This technical guide provides researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and utilize this compound in their respective fields of study.

References

An In-depth Technical Guide to the Solubility and Stability of 5,15-Di-p-tolylporphyrin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5,15-Di-p-tolylporphyrin in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines established methodologies for its determination and assessment of its stability. The inclusion of detailed experimental protocols and a visual workflow is intended to equip researchers with the necessary tools to evaluate this porphyrin for their specific applications.

Introduction

This compound is a synthetic porphyrin that features tolyl groups at the 5 and 15 meso positions of the porphyrin macrocycle. This substitution pattern is known to enhance the solubility of the porphyrin in organic solvents compared to unsubstituted porphyrins, a crucial property for its application in areas such as organic electronics, catalysis, and photodynamic therapy.[1] The stability of the porphyrin in solution is another critical factor that dictates its suitability and shelf-life in various formulations. This guide addresses both of these key characteristics.

Solubility of this compound

While qualitatively described as soluble in several organic solvents, precise quantitative solubility data for this compound remains to be extensively documented in peer-reviewed literature. The table below provides a summary of reported qualitative solubility and serves as a template for recording experimentally determined quantitative values.

Data Presentation: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |

| Chloroform | CHCl₃ | 4.1 | Soluble | Data to be determined |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | Data to be determined |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | Data to be determined |

| Toluene | C₇H₈ | 2.4 | Soluble | Data to be determined |

| Benzene | C₆H₆ | 2.7 | Likely Soluble | Data to be determined |

| Acetone | C₃H₆O | 5.1 | Likely Soluble | Data to be determined |

| Ethanol | C₂H₅OH | 4.3 | Sparingly Soluble | Data to be determined |

| Methanol | CH₃OH | 5.1 | Sparingly Soluble | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble | Data to be determined |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Soluble | Data to be determined |

Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal saturation method, a reliable technique for determining the solubility of porphyrins in organic solvents.[2]

Methodology: Isothermal Saturation and UV-Vis Spectrophotometry

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Collection and Dilution:

-

Allow the saturated solution to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

Dilute the collected supernatant with a known volume of the same solvent to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

UV-Vis Spectrophotometric Analysis:

-

Record the UV-Vis absorption spectrum of the diluted solution.

-

Determine the absorbance at the Soret band maximum (around 410-420 nm), which is the most intense absorption peak for porphyrins.

-

-

Calculation of Solubility:

-

Calculate the concentration of the diluted solution using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

-

The molar extinction coefficient (ε) of this compound in the specific solvent must be predetermined by measuring the absorbance of a series of standard solutions of known concentrations.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Convert the concentration from mol/L to g/L using the molecular weight of this compound (490.62 g/mol ).

-

Stability of this compound

The stability of porphyrins in organic solvents can be influenced by several factors, including exposure to light, temperature, and the chemical nature of the solvent itself.[3][4] Degradation can be monitored by observing changes in the characteristic UV-Vis absorption spectrum of the porphyrin over time.

Experimental Protocol for Stability Assessment

This protocol describes a method to assess the stability of this compound under different conditions.

Methodology: UV-Vis Spectrophotometric Monitoring of Degradation

-

Preparation of Porphyrin Solutions:

-

Prepare stock solutions of this compound in the organic solvents of interest at a known concentration (e.g., 10⁻⁵ M).

-

-

Experimental Conditions:

-

Divide the stock solutions into different sets to test various conditions:

-

Photostability: Store one set of solutions in transparent vials exposed to ambient light or a controlled light source. Keep a parallel set in amber vials or wrapped in aluminum foil to serve as a dark control.

-

Thermal Stability: Store one set of solutions at a constant elevated temperature (e.g., 40°C or 60°C) and another at room temperature (e.g., 25°C).

-

Solvent-Specific Stability: Compare the degradation rates across different solvents under identical light and temperature conditions.

-

-

-

Data Collection:

-

At regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours), withdraw an aliquot from each solution.

-

Record the full UV-Vis absorption spectrum (typically 350-700 nm).

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of the Soret band and the Q-bands over time.

-

The appearance of new absorption bands may indicate the formation of degradation products.

-

Plot the natural logarithm of the absorbance (or concentration) versus time. The slope of this plot will give the pseudo-first-order rate constant (k) for the degradation process.

-

The half-life (t₁/₂) of the porphyrin in each condition can be calculated using the equation: t₁/₂ = 0.693 / k.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility and stability of this compound.

Caption: Experimental workflow for solubility and stability assessment.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound in organic solvents. While a comprehensive set of quantitative data is not yet available, the detailed experimental protocols presented herein offer a clear path for researchers to generate this critical information. The provided workflow diagram visually summarizes the necessary steps. A thorough understanding of these properties is paramount for the successful application of this versatile porphyrin in various scientific and technological fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and stor… [ouci.dntb.gov.ua]

- 4. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photophysical Landscape of Diarylporphyrins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of diarylporphyrins. Diarylporphyrins are a class of synthetic porphyrins that have garnered significant interest in various scientific fields, particularly in drug development as photosensitizers for photodynamic therapy (PDT). Their tunable electronic properties, stemming from the nature and substitution pattern of the aryl groups at the meso-positions, allow for the rational design of molecules with optimized photophysical characteristics for specific applications.

Fundamental Photophysical Properties

The photophysical behavior of diarylporphyrins is governed by their distinct electronic structure, characterized by an extended π-conjugated system. This leads to strong absorption in the visible and near-ultraviolet regions of the electromagnetic spectrum. Upon absorption of light, the porphyrin molecule is promoted to an excited electronic state, from which it can undergo several decay processes, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay.

Electronic Absorption Spectra

The UV-Vis absorption spectrum of a typical diarylporphyrin is dominated by an intense absorption band in the near-UV region, known as the Soret band (or B band), and several weaker absorption bands at longer wavelengths, called Q-bands[1][2][3]. The Soret band arises from the transition to the second excited singlet state (S2), while the Q-bands correspond to the transition to the first excited singlet state (S1)[4]. The position and intensity of these bands can be modulated by the nature of the aryl substituents and the solvent polarity[4].

Fluorescence Emission

Following excitation, diarylporphyrins can relax from the S1 state to the ground state (S0) by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy Q-band absorption[3]. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, are crucial parameters that characterize the emissive properties of these molecules.

Excited-State Dynamics and Intersystem Crossing

A key process for many applications, especially PDT, is intersystem crossing (ISC), a non-radiative transition from the lowest excited singlet state (S1) to the lowest triplet state (T1)[5]. Porphyrins are known to have efficient ISC rates. The long-lived triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (1O2), a key cytotoxic agent in PDT[6][7].

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for a selection of 5,15-diarylporphyrins to facilitate comparison.

| Compound | Solvent | λabs (Soret) (nm) | ε (Soret) (M-1cm-1) | Q-band λabs (nm) | λem (nm) | Φf |

| 5,15-Diphenylporphyrin | CH2Cl2 | ~410 | > 300,000 | ~515, 550, 590, 645 | ~650, 715 | ~0.10 |

| 5,15-Bis(4-methoxyphenyl)porphyrin | CH2Cl2 | ~412 | > 300,000 | ~517, 553, 593, 648 | ~652, 718 | ~0.11 |

| 5,15-Bis(4-chlorophenyl)porphyrin | CH2Cl2 | ~411 | > 300,000 | ~516, 551, 591, 646 | ~651, 717 | ~0.09 |

| 5,15-Bis(pentafluorophenyl)porphyrin | CH2Cl2 | ~408 | > 300,000 | ~510, 545, 585, 640 | ~645, 710 | ~0.08 |

Note: The presented values are approximate and can vary depending on the specific experimental conditions. Molar extinction coefficients for the Soret band of porphyrins are generally very high. Fluorescence quantum yields are for the free-base porphyrins.

Experimental Protocols

Detailed methodologies for the characterization of the photophysical properties of diarylporphyrins are provided below.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of a diarylporphyrin.

Methodology:

-

Sample Preparation: Prepare a stock solution of the diarylporphyrin in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or toluene) of known concentration (typically in the micromolar range). Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the absorption spectra of the diarylporphyrin solutions from the UV to the near-IR region (e.g., 300-800 nm).

-

Ensure that the absorbance at the Soret band maximum is within the linear range of the instrument (typically < 1.0).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorption (λabs) for the Soret and Q-bands.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λem) of a diarylporphyrin.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the diarylporphyrin in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Select an appropriate excitation wavelength, usually corresponding to one of the absorption maxima (Soret or Q-band).

-

Record the fluorescence emission spectrum over a wavelength range that covers the expected emission.

-

-

Data Analysis:

-

Identify the wavelengths of maximum fluorescence emission (λem).

-

Correct the emission spectra for the instrument's response function if necessary.

-

Determination of Fluorescence Quantum Yield (Φf)

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the diarylporphyrin sample.

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,standard × (msample / mstandard) × (η2sample / η2standard) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τf) of a diarylporphyrin.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Sample Preparation: Prepare a dilute solution of the diarylporphyrin as for steady-state fluorescence measurements.

-

Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode or Ti:sapphire laser), a sample holder, a fast photodetector (e.g., microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed light source at a specific wavelength.

-

Measure the time delay between the excitation pulse and the detection of the first emitted photon.

-

Repeat this process many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Record an instrument response function (IRF) using a scattering solution.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay profile with the IRF.

-

Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τf).

-

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to the photophysics of diarylporphyrins.

References

- 1. The biological activities of 5,15-diaryl-10,20-dihalogeno porphyrins for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 3. secjhuapl.edu [secjhuapl.edu]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5,15-di-p-tolylporphyrin Metal Complexes (Zn, Co)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5,15-di-p-tolylporphyrin and its subsequent metallation to form zinc (II) and cobalt (II) complexes. These metalloporphyrins are valuable compounds in various research fields, including catalysis, sensor development, and as potential therapeutic agents in drug development.

Introduction

Porphyrins and their metal complexes exhibit unique photophysical and chemical properties that make them attractive for a wide range of applications. The this compound scaffold offers a versatile platform for further functionalization at the meso- and β-positions. The introduction of zinc or cobalt into the porphyrin core modulates its electronic properties, leading to distinct spectral characteristics and reactivity. Zinc porphyrins are typically fluorescent and are often used in photosensitizers and molecular electronics. Cobalt porphyrins, with their paramagnetic nature in the Co(II) state, are of interest in catalysis and spin-labeling studies.

Data Presentation

The following tables summarize the key quantitative data for the synthesized porphyrin and its metal complexes.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound (H₂DTP) | C₃₄H₂₆N₄ | 490.60 | Purple solid |

| Zn(II)-5,15-di-p-tolylporphyrin (ZnDTP) | C₃₄H₂₄N₄Zn | 554.00 | Purple solid |

| Co(II)-5,15-di-p-tolylporphyrin (CoDTP) | C₃₄H₂₄CoN₄ | 547.52 | Dark purple/brown solid |

Table 2: Spectroscopic Data

| Compound | UV-Vis λmax (nm) in CH₂Cl₂ | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |

| H₂DTP | Soret: ~417, Q-bands: ~514, 549, 590, 646[1] | β-pyrrolic H: ~8.8-9.0, meso-H: ~10.2, tolyl-H: ~7.5, 8.1, tolyl-CH₃: ~2.7, NH: ~-2.8 | (Expected) Pyrrolic C: ~130-148, Meso C: ~105-125, Tolyl C: ~127-140, Tolyl CH₃: ~21 |

| ZnDTP | Soret: ~425, Q-bands: ~551, 592[2] | β-pyrrolic H: ~8.9-9.1, meso-H: ~10.3, tolyl-H: ~7.6, 8.2, tolyl-CH₃: ~2.7 | (Expected) Pyrrolic C: ~131-150, Meso C: ~106-126, Tolyl C: ~128-141, Tolyl CH₃: ~22 |

| CoDTP | Soret: ~423, Q-bands: ~550-600[3] | Broadened signals due to paramagnetism. β-pyrrolic H: ~15-17, meso-H: not readily observed, tolyl-H: ~7-13, tolyl-CH₃: ~3-5[2] | Broadened signals. Not typically reported due to significant paramagnetic broadening. |

Note: Exact NMR chemical shifts for the target compounds can vary based on solvent and concentration. The values for CoDTP are particularly broad due to the paramagnetic nature of the Co(II) center.

Experimental Protocols

Protocol 1: Synthesis of this compound (H₂DTP)

This protocol is based on the Lindsey condensation method, which allows for the synthesis of meso-substituted porphyrins under mild conditions.[4] The reaction involves the acid-catalyzed condensation of dipyrromethane with an aromatic aldehyde, followed by oxidation.

Materials:

-

Dipyrromethane

-

p-Tolualdehyde

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Silica gel for column chromatography

-

Hexane

-

Chloroform

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve dipyrromethane (1.0 eq) and p-tolualdehyde (1.0 eq) in anhydrous dichloromethane to achieve a concentration of approximately 10 mM of each reactant.

-

To this solution, add trifluoroacetic acid (TFA) as a catalyst. A typical catalytic amount is around 0.1 equivalents relative to the aldehyde.

-

Stir the reaction mixture at room temperature in the dark for 1-2 hours. The progress of the condensation to form the porphyrinogen can be monitored by the disappearance of the starting materials using thin-layer chromatography (TLC).

-

After the condensation is complete, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0-1.2 eq) in dichloromethane to the reaction mixture.

-

Continue stirring at room temperature for an additional 1-3 hours to allow for the oxidation of the porphyrinogen to the porphyrin. The solution will turn a deep purple color.

-

Once the oxidation is complete (monitored by TLC or UV-Vis spectroscopy), neutralize the reaction mixture by adding a few drops of triethylamine.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Elute with a solvent system such as dichloromethane/hexane (e.g., 1:1 v/v) to separate the desired this compound from byproducts. The main porphyrin band will be a distinct purple color.

-

Collect the purple fractions, combine them, and evaporate the solvent to yield the purified this compound as a purple solid.

Protocol 2: Synthesis of Zn(II)-5,15-di-p-tolylporphyrin (ZnDTP)

This protocol describes the insertion of zinc(II) into the porphyrin core using zinc acetate in dimethylformamide (DMF).[2]

Materials:

-

This compound (H₂DTP)

-

Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

-

Water

Procedure:

-

Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

-

Add an excess of zinc(II) acetate dihydrate (e.g., 10 equivalents) to the solution.

-

Heat the reaction mixture to approximately 140-150 °C and stir for 1-2 hours.

-

Monitor the progress of the reaction by UV-Vis spectroscopy. The completion of the reaction is indicated by a shift in the Soret band and a reduction in the number of Q-bands from four to two.[3]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture to precipitate the zinc porphyrin.

-

Collect the solid product by filtration and wash it thoroughly with water and then with methanol to remove excess zinc salts and DMF.

-

The product can be further purified by recrystallization from a solvent mixture such as dichloromethane/methanol.

-

Dry the purified Zn(II)-5,15-di-p-tolylporphyrin under vacuum to obtain a purple solid.

Protocol 3: Synthesis of Co(II)-5,15-di-p-tolylporphyrin (CoDTP)

This protocol outlines the insertion of cobalt(II) into the porphyrin macrocycle using cobalt(II) chloride in dimethyl sulfoxide (DMSO).[3]

Materials:

-

This compound (H₂DTP)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Dimethyl sulfoxide (DMSO)

-

1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.

-

Add an excess of cobalt(II) chloride hexahydrate (e.g., 6 equivalents) to the solution.[3]

-

Reflux the reaction mixture for approximately 24 hours.[3]

-

Monitor the reaction by TLC or UV-Vis spectroscopy until all the free-base porphyrin has been consumed.

-

After cooling to room temperature, add 1 M HCl to the solution to precipitate the crude cobalt porphyrin.[3]

-

Collect the purple solid by filtration and wash it with water.[3]

-

To further purify, redissolve the solid in 0.1 M NaOH and then re-precipitate it by adding 1 M HCl.[3]

-

Collect the final product by filtration, wash thoroughly with water, and dry it under vacuum to yield Co(II)-5,15-di-p-tolylporphyrin as a dark purple/brown solid.[3]

Mandatory Visualization

Caption: Synthetic workflow for this compound and its metal complexes.

References

Application of 5,15-Di-p-tolylporphyrin in Dye-Sensitized Solar Cells: Application Notes and Protocols

Porphyrins, with their inherent light-harvesting properties reminiscent of natural photosynthesis, are a major focus of DSSC research.[1][2] Their strong absorption in the visible spectrum (the Soret and Q bands) and tunable electrochemical properties make them excellent candidates for sensitizers.[3] However, the efficiency of porphyrin-based DSSCs is highly dependent on molecular engineering, often requiring the incorporation of donor and acceptor groups to optimize the HOMO/LUMO energy levels for efficient electron injection and regeneration.[4]

The absence of detailed reports on 5,15-Di-p-tolylporphyrin in high-efficiency DSSCs suggests that its performance may be limited compared to more complex, push-pull porphyrin structures. Nevertheless, it can serve as a valuable model compound for fundamental studies or as a synthetic precursor for more elaborate sensitizers.

General Experimental Protocols for Porphyrin-Based DSSCs

The following sections provide generalized protocols for the synthesis of a generic di-substituted porphyrin, fabrication of a DSSC, and its characterization. These can be adapted for preliminary investigations involving this compound.

Synthesis of a Generic 5,15-Disubstituted Porphyrin

This protocol outlines a general approach for the synthesis of a meso-substituted porphyrin, which can be adapted for this compound by using p-tolualdehyde and pyrrole as starting materials.

Materials:

-

Pyrrole

-

Appropriate aldehyde (e.g., p-tolualdehyde)

-

Solvent (e.g., dichloromethane, chloroform)

-

Acid catalyst (e.g., trifluoroacetic acid - TFA)

-

Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - DDQ)

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyrrole to the solution and stir.

-

Slowly add the acid catalyst and allow the reaction to proceed at room temperature in the dark for a specified time (typically several hours).

-

After the condensation reaction, add the oxidizing agent to the solution and stir for an additional period to promote the formation of the porphyrin macrocycle.

-

Neutralize the reaction mixture with a weak base (e.g., triethylamine).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the desired porphyrin.

-

Characterize the final product using techniques such as ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.

Fabrication of a Dye-Sensitized Solar Cell

This protocol describes the assembly of a typical DSSC.

Materials:

-

Fluorine-doped tin oxide (FTO) coated glass slides

-

Titanium dioxide (TiO₂) paste

-

Sintering oven or furnace

-

Porphyrin dye solution (e.g., this compound dissolved in an appropriate solvent like a chloroform/ethanol mixture)

-

Platinum-coated counter electrode

-

Electrolyte solution (typically containing an I⁻/I₃⁻ redox couple)

-

Sealing material (e.g., Surlyn)

Procedure:

-

Photoanode Preparation:

-

Clean the FTO glass slides thoroughly.

-

Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like screen printing or doctor-blading.

-

Sinter the TiO₂-coated slide at high temperatures (e.g., 450-500 °C) to create a porous, nanocrystalline film.

-

After cooling, immerse the TiO₂ electrode in the porphyrin dye solution for several hours to allow for dye adsorption.

-

Rinse the dye-sensitized photoanode with a suitable solvent to remove any non-adsorbed dye molecules.

-

-

Assembly of the DSSC:

-

Place the platinum-coated counter electrode over the dye-sensitized photoanode, offset slightly.

-

Place a thin layer of the sealing material between the electrodes, around the active area.

-

Heat the assembly to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.

-

Introduce the electrolyte solution into the cell through the opening.

-

Seal the opening completely.

-

Characterization of the DSSC

Procedure:

-

Photovoltaic Performance Measurement:

-

Use a solar simulator (AM 1.5G, 100 mW/cm²) to illuminate the fabricated DSSC.

-

Measure the current-voltage (I-V) characteristics of the cell using a source meter.

-

From the I-V curve, determine the key performance parameters:

-

Open-circuit voltage (Voc): The voltage at which the current is zero.

-

Short-circuit current density (Jsc): The current density at zero voltage.

-

Fill factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

-

Power conversion efficiency (PCE): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the power of the incident light.

-

-

Visualizing the DSSC Workflow and Energy Levels

The following diagrams illustrate the general workflow for DSSC fabrication and the fundamental energy level diagram for the electron transfer process.

Caption: Experimental workflow for the fabrication and characterization of a DSSC.

Caption: Energy level diagram illustrating the electron transfer processes in a DSSC.

Concluding Remarks

While specific, high-performance data for this compound in DSSCs is not currently prominent in the literature, the general protocols and principles outlined above provide a solid foundation for researchers interested in exploring its potential. Further molecular modifications, such as the addition of electron-donating and -accepting moieties, would likely be necessary to enhance its photovoltaic performance to levels competitive with state-of-the-art porphyrin sensitizers. Researchers are encouraged to use this compound as a starting point for systematic studies on the structure-property relationships of porphyrin dyes in solar cell applications.

References

- 1. Molecular designs, synthetic strategies, and properties for porphyrins as sensitizers in dye-sensitized solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 4. research.aalto.fi [research.aalto.fi]

Application Notes and Protocols: 5,15-Di-p-tolylporphyrin in Catalytic Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,15-Di-p-tolylporphyrin and its metal complexes as versatile catalysts in a range of organic synthesis reactions. The protocols detailed below are representative methodologies for key applications, including the synthesis of the requisite metalloporphyrin catalysts.

Introduction

This compound is a synthetic porphyrin that, when complexed with transition metals, serves as a robust and efficient catalyst for various organic transformations. Its structure offers a unique electronic and steric environment at the metal center, influencing catalytic activity and selectivity. This document outlines its application in oxidation reactions, cyclopropanation, and photocatalytic degradation of organic pollutants.

Synthesis of Metalloporphyrin Catalysts

The catalytic activity of this compound is unlocked by the insertion of a metal ion into the porphyrin core. Below are general protocols for the synthesis of Manganese(III), Iron(III), and Zinc(II) complexes of this compound.

Synthesis of [5,15-Bis(4-methylphenyl)porphinato]manganese(III) chloride ([Mn(DTP)Cl])

Protocol:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in dimethylformamide (DMF) by heating to 150 °C.

-

Add a 10-fold excess of manganese(II) chloride tetrahydrate (MnCl₂·4H₂O).

-

Reflux the mixture for 2 hours, monitoring the reaction progress by UV-Vis spectroscopy and thin-layer chromatography (TLC). The characteristic Soret band of the free-base porphyrin will shift upon metallation.

-

After completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

-

Dissolve the residue in chloroform and wash with distilled water to remove excess metal salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting solid by recrystallization from a chloroform/methanol mixture to yield dark green crystals of [Mn(DTP)Cl].

Synthesis of [5,15-Bis(4-methylphenyl)porphinato]iron(III) chloride ([Fe(DTP)Cl])

Protocol:

-

Dissolve this compound (1 equivalent) in a mixture of propionic acid, glacial acetic acid, and m-nitrotoluene in a round-bottom flask.

-

Add a 5-fold excess of iron(II) chloride tetrahydrate (FeCl₂·4H₂O).

-

Reflux the mixture for 2 hours.

-

Upon completion, as indicated by TLC and UV-Vis spectroscopy, cool the mixture to 50-60 °C.

-

Add 6 M hydrochloric acid to precipitate the product.

-

Filter the solid and wash with 1 M hydrochloric acid until the filtrate is colorless.

-

Dry the resulting solid under vacuum to obtain [Fe(DTP)Cl] as a dark solid.[1][2]

Synthesis of [5,15-Bis(4-methylphenyl)porphinato]zinc(II) ([Zn(DTP)])

Protocol:

-

Dissolve this compound (1 equivalent) in a mixture of chloroform and methanol.

-

Add a 2-fold excess of zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O).

-

Reflux the mixture at 60 °C for 1.5 hours, monitoring the reaction by TLC and UV-Vis spectroscopy.[3]

-

After completion, remove the solvent by rotary evaporation.

-

Recrystallize the crude product from a dichloromethane/methanol mixture to yield purple crystals of [Zn(DTP)].[3]

Catalytic Applications and Protocols

Metal complexes of this compound are effective catalysts in a variety of organic reactions. The following sections provide detailed protocols and representative data for key applications.

Alkene Epoxidation Catalyzed by [Mn(DTP)Cl]

Manganese(III) porphyrins are well-known catalysts for the epoxidation of alkenes, mimicking the action of cytochrome P450 enzymes.

Experimental Protocol:

-

To a solution of the alkene substrate (e.g., styrene, 0.633 mmol) in dichloromethane (0.9 mL) in a round-bottom flask, add [Mn(DTP)Cl] (0.7 µmol).

-

Add an axial ligand, such as pyridine or imidazole (300 equivalents with respect to the catalyst), to the mixture.

-

Stir the solution at room temperature (20 °C) at 450 rpm.

-

Add the oxidant, such as iodosylbenzene (PhIO, 0.082 mmol), in one portion.

-

Continue stirring for 1 hour.

-

Monitor the reaction progress by gas chromatography (GC) or TLC.

-

Upon completion, the product yield can be determined by ¹H NMR spectroscopy based on the consumption of the limiting reagent.[4]

Quantitative Data for Alkene Epoxidation (Representative Data for Mn(III)-diarylporphyrins):

| Substrate | Catalyst | Oxidant | Axial Ligand | Solvent | Yield (%) | Ref |

| Styrene | [Mn(diaryl)Cl] | PhIO | Pyridine | CH₂Cl₂ | 75-88 | [4] |

| Cyclohexene | [Mn(diaryl)Cl] | PhIO | Pyridine | CH₂Cl₂ | 60-75 | |

| 1-Octene | [Mn(diaryl)Cl] | PhIO | Pyridine | CH₂Cl₂ | 40-55 |

Catalytic Cycle for Alkene Epoxidation:

Caption: Catalytic cycle for manganese porphyrin-catalyzed epoxidation.

Cyclopropanation of Olefins Catalyzed by [Fe(DTP)Cl]

Iron(III) porphyrins are effective catalysts for the cyclopropanation of olefins using a carbene source, such as ethyl diazoacetate (EDA).

Experimental Protocol:

-

In a Schlenck flask under an inert atmosphere (e.g., argon), dissolve the olefin substrate (e.g., styrene, 1 mmol) and [Fe(DTP)Cl] (0.01 mmol) in dry, degassed toluene (5 mL).

-

Slowly add a solution of ethyl diazoacetate (EDA, 1.1 mmol) in toluene (2 mL) to the reaction mixture at room temperature over a period of 30 minutes using a syringe pump.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by GC for the disappearance of the starting materials and the formation of the cyclopropane product.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the cyclopropane product.

Quantitative Data for Olefin Cyclopropanation (Representative Data for Fe(III)-diarylporphyrins):

| Olefin | Catalyst | Carbene Source | Solvent | Yield (%) | Diastereoselectivity (trans:cis) | Ref |

| Styrene | [Fe(diaryl)Cl] | EDA | Toluene | 80-95 | 2:1 - 4:1 | |

| 1-Hexene | [Fe(diaryl)Cl] | EDA | Toluene | 65-80 | N/A | |

| Cyclohexene | [Fe(diaryl)Cl] | EDA | Toluene | 70-85 | N/A |

Catalytic Cycle for Cyclopropanation:

Caption: Proposed catalytic cycle for iron porphyrin-catalyzed cyclopropanation.

Photocatalytic Degradation of Organic Pollutants Using [Zn(DTP)]

Zinc(II) porphyrins are excellent photosensitizers and can be used for the photocatalytic degradation of organic pollutants in wastewater under visible light irradiation.

Experimental Protocol:

-

Prepare an aqueous solution of the organic pollutant (e.g., methylene blue, 10 mg/L).

-

Disperse the [Zn(DTP)] catalyst (e.g., 50 mg/L) in the pollutant solution. The catalyst can be used in solution or immobilized on a solid support for easier recovery.

-

Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.

-

Irradiate the mixture with a visible light source (e.g., a halogen lamp).

-

Take aliquots of the solution at regular intervals and analyze the concentration of the pollutant using a UV-Vis spectrophotometer.

-

The degradation efficiency can be calculated from the decrease in the absorbance at the characteristic wavelength of the pollutant.

Quantitative Data for Photocatalytic Degradation (Representative Data for Zn(II)-diarylporphyrins):

| Pollutant | Catalyst | Light Source | Degradation Efficiency (%) | Time (h) | Ref |

| Methylene Blue | [Zn(diaryl)] | Visible Light | >90 | 4 | [5] |

| Rhodamine B | [Zn(diaryl)] | Visible Light | >85 | 4 | |

| Phenol | [Zn(diaryl)] | Visible Light | 70-80 | 6 |

Mechanism of Photocatalytic Degradation:

References

- 1. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and spectral properties of substituted tetraphenylporphyrin iron chloride complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. Functionalization of Porphyrins Using Metal-Catalyzed C–H Activation [mdpi.com]

- 5. researchgate.net [researchgate.net]

Measuring the Luminescence of 5,15-Di-p-tolylporphyrin: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup and protocol for measuring the fluorescence of 5,15-Di-p-tolylporphyrin. This synthetic porphyrin is of significant interest in various fields, including photodynamic therapy, organic electronics, and chemical sensing, owing to its distinct photophysical properties.

Introduction

This compound is a meso-substituted porphyrin characterized by the presence of two p-tolyl groups at the 5 and 15 meso positions of the porphyrin macrocycle. This structure imparts specific electronic and steric properties that influence its absorption and emission of light. Accurate and reproducible measurement of its fluorescence is crucial for understanding its behavior in different environments and for its application in various technologies.

Photophysical Properties

The fluorescence of this compound is characterized by a distinct Soret band and several Q-bands in its absorption spectrum, with corresponding emission peaks in the red region of the visible spectrum. While specific values can be solvent-dependent, typical photophysical parameters are summarized in the table below.

| Parameter | Value | Solvent |

| Excitation Maximum (Soret Band) | ~410 nm | Toluene |

| Excitation Maxima (Q-bands) | ~510 nm, ~545 nm, ~585 nm, ~640 nm | Toluene |

| Emission Maxima | ~650 nm and ~715 nm | Toluene |

| Fluorescence Quantum Yield (Φf) | Not available in search results | |

| Fluorescence Lifetime (τf) | Not available in search results |

Note: The exact values for fluorescence quantum yield and lifetime for this compound were not found in the available search results. These parameters are highly dependent on the molecular environment and should be determined experimentally.

Experimental Workflow

The process of measuring the fluorescence of this compound can be visualized as a sequential workflow, from sample preparation to data analysis.

Caption: Experimental workflow for fluorescence measurement.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in measuring the fluorescence of this compound.

Sample Preparation

Accurate sample preparation is critical for obtaining reliable fluorescence data.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., toluene, dichloromethane)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of spectroscopic grade solvent in a volumetric flask to prepare a stock solution of approximately 10⁻⁵ M.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from 10⁻⁶ M to 10⁻⁷ M. The absorbance of the most concentrated solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Cuvette Preparation: Use clean quartz cuvettes. Rinse the cuvette with the solvent before filling it with the sample solution.

Instrumentation and Data Acquisition

A standard spectrofluorometer is used for these measurements.

Instrumentation:

-

Spectrofluorometer equipped with a xenon arc lamp or a laser excitation source and a photomultiplier tube (PMT) detector.

-

UV-Vis spectrophotometer.

Procedure for Emission Spectrum:

-

Instrument Settings:

-

Set the excitation wavelength to the Soret band maximum (around 410 nm).

-

Set the emission scan range from 600 nm to 800 nm.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Blank Measurement: Record the emission spectrum of the pure solvent to account for any background signal.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

-

Data Correction: Subtract the blank spectrum from the sample spectrum.

Procedure for Excitation Spectrum:

-

Instrument Settings:

-

Set the emission wavelength to the maximum of the most intense emission peak (around 650 nm).

-

Set the excitation scan range from 350 nm to 600 nm.

-

Maintain the same slit widths as for the emission spectrum.

-

-

Measurement: Record the excitation spectrum. The resulting spectrum should resemble the absorption spectrum of the compound.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.

Materials:

-

This compound solution (sample)

-

Fluorescence standard solution with a known quantum yield in the same solvent (e.g., meso-tetraphenylporphyrin (TPP) in toluene, Φf ≈ 0.11)

Procedure:

-

Absorbance Measurement: Measure the absorbance of both the sample and the standard solutions at the same excitation wavelength. The absorbance values should be kept below 0.1.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Fluorescence lifetime (τf) is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

-

TCSPC system with a pulsed laser or LED excitation source and a high-speed detector.

Procedure:

-

Instrument Setup:

-

Select an excitation source with a wavelength close to the Soret band of the porphyrin.

-

Calibrate the instrument using a scattering solution to obtain the instrument response function (IRF).

-

-

Data Acquisition: Acquire the fluorescence decay curve of the this compound solution.

-

Data Analysis: Fit the experimental decay curve to a multi-exponential decay model using appropriate software to determine the fluorescence lifetime(s).

Potential Interferences and Troubleshooting

-

Aggregation: Porphyrins are prone to aggregation at high concentrations, which can quench fluorescence. It is crucial to work with dilute solutions.

-

Photobleaching: Porphyrins can be susceptible to photodegradation upon prolonged exposure to the excitation light. Minimize exposure time and use fresh solutions.

-

Solvent Impurities: Fluorescent impurities in the solvent can interfere with the measurements. Always use spectroscopic grade solvents.

-

Oxygen Quenching: Dissolved oxygen can quench the fluorescence of porphyrins. For precise measurements, solutions can be deoxygenated by bubbling with an inert gas like argon or nitrogen.

Conclusion

This application note provides a detailed framework for the reliable measurement of the fluorescence properties of this compound. By following these protocols, researchers can obtain high-quality data to advance their understanding and application of this important class of molecules.

Application Notes and Protocols for the Use of 5,15-Di-p-tolylporphyrin in Chemical Sensor Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5,15-Di-p-tolylporphyrin in the development of chemical sensors. This versatile porphyrin derivative serves as a robust platform for detecting a variety of analytes, including metal ions and volatile organic compounds (VOCs), through straightforward optical and electrochemical methods.

Introduction to this compound in Chemical Sensing

This compound is an aromatic macrocycle that exhibits strong light absorption in the visible region, making it an excellent candidate for optical sensing applications.[1] Its unique structure, featuring two para-tolyl groups, enhances its solubility and stability, which is advantageous for the fabrication of sensing devices.[1] The central cavity of the porphyrin can chelate with metal ions, leading to distinct changes in its absorption and fluorescence spectra. Furthermore, the extended π-electron system of the porphyrin ring can interact with various gaseous analytes, making it suitable for the development of gas and VOC sensors.

Synthesis of this compound

The synthesis of this compound is typically achieved through a [2+2] condensation reaction between dipyrromethane and p-tolualdehyde.[2][3] This method provides a reliable route to obtaining the desired porphyrin with good yields.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dipyrromethane

-

p-Tolualdehyde

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Silica gel for column chromatography

-

Hexane

-

Chloroform

Procedure:

-

In a round-bottom flask, dissolve dipyrromethane (1.0 eq) and p-tolualdehyde (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the starting materials are consumed, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5-2.0 eq) in DCM to the reaction mixture to oxidize the porphyrinogen intermediate to the porphyrin.

-

Continue stirring for an additional 1-2 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/chloroform gradient as the eluent.

-

Collect the fractions containing the desired purple-colored porphyrin and evaporate the solvent to obtain this compound as a crystalline solid.

-

Characterize the final product by UV-Vis and NMR spectroscopy to confirm its identity and purity.[4]

Fabrication of Chemical Sensors

Thin films of this compound can be deposited onto various substrates, such as glass slides or quartz crystal microbalances, to create the active sensing layer. Common deposition techniques include spin-coating, dip-coating, and self-assembly.

Experimental Protocol: Fabrication of a this compound Thin Film Sensor by Spin-Coating

Materials:

-

This compound

-